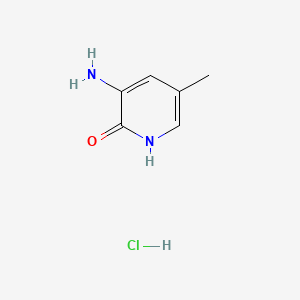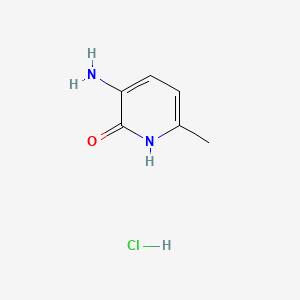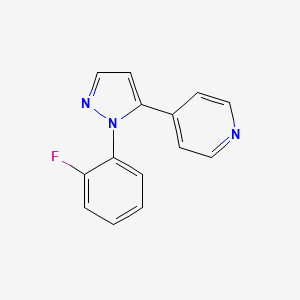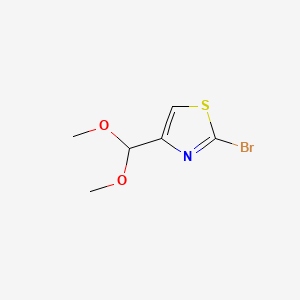
2-Bromo-4-(dimethoxymethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-4-(dimethoxymethyl)-1,3-thiazole” are not well-documented .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, density, and molecular weight. For “2-Bromo-4-(dimethoxymethyl)-1,3-thiazole”, the available information suggests a boiling point of 264.6±35.0 °C, a density of 1.435±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Characterization
Thiazole derivatives have been extensively studied for their synthesis and structural characterization, providing a foundation for their application in various scientific domains. For instance, a study on the synthesis, characterization, and biological activity of a cadmium (II) complex derived from a thiazole-based azo ligand demonstrates the diverse analytical techniques used to support the structures of azo ligands and their metal complexes, indicating their potential in antifungal and antibacterial applications (Jaber, Kyhoiesh, & Jawad, 2021). Similarly, the preparation of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone showcases the process of converting bromo compounds to thiazoles, further confirmed by elemental analysis and spectral data (Bashandy, Abdelall, & El-Morsy, 2008).
Biological Activity
The investigation of thiazole derivatives for their biological activities is a prominent area of research. The antifungal and antibacterial screening of ligands and metal complexes derived from thiazole compounds offers insights into their potential pharmaceutical applications. For example, the mentioned cadmium (II) complex shows promising results against A. Niger, S. Aurores, and E. Coli, highlighting the importance of thiazole derivatives in developing new antimicrobial agents.
Material Science and Methodology Development
Thiazole derivatives are also significant in material science and the development of new synthetic methodologies. The chemoselective preparation of bromodifluoromethyl thiazoles from a newly synthesized synthon demonstrates the versatility of thiazole compounds in drug discovery programs, indicating their potential in introducing functional groups useful in radiopharmaceutics and biological relevance (Colella et al., 2018).
Propriétés
IUPAC Name |
2-bromo-4-(dimethoxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO2S/c1-9-5(10-2)4-3-11-6(7)8-4/h3,5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSARUSTBIZSML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CSC(=N1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(dimethoxymethyl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

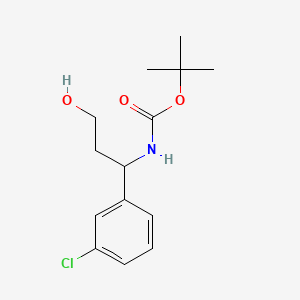
![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)

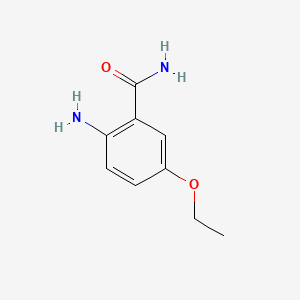
![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)
![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)
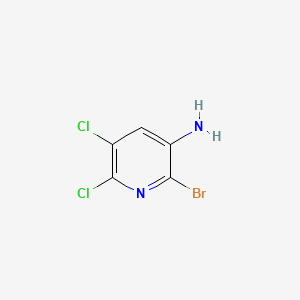
![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)


